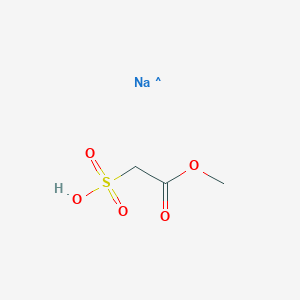
Acetic acid, sulfo-, 1-methyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (carbomethoxy)methane sulfonate is a chemical compound with the molecular formula C3H5NaO6S and a molecular weight of 192.12 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its sulfonate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium (carbomethoxy)methane sulfonate can be synthesized through multiple routes. One common method involves the reaction of methyl bromoacetate with sodium sulfite in a mixture of ethanol and water at temperatures ranging from 10 to 50°C for about 2 hours . This reaction yields sodium (carbomethoxy)methane sulfonate with high efficiency.
Industrial Production Methods
In industrial settings, the production of sodium (carbomethoxy)methane sulfonate often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Sodium (carbomethoxy)methane sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted sulfonates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Sodium (carbomethoxy)methane sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, it is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium (carbomethoxy)methane sulfonate involves its interaction with molecular targets through its sulfonate group. This group can form coordination bonds with metal ions and participate in hydrogen bonding and hydrophobic interactions. These interactions are crucial in its role as an enzyme inhibitor and in other biochemical processes .
Comparison with Similar Compounds
Sodium (carbomethoxy)methane sulfonate can be compared with other sulfonate compounds such as:
- Sodium diisobutyl sulfosuccinate
- Dioctyl sulfosuccinate sodium salt
- Sodium diamyl sulfosuccinate
Uniqueness
What sets sodium (carbomethoxy)methane sulfonate apart is its specific structure, which allows for unique reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound .
Properties
Molecular Formula |
C3H6NaO5S |
|---|---|
Molecular Weight |
177.13 g/mol |
InChI |
InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7); |
InChI Key |
VKBOWQILEDQACA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















